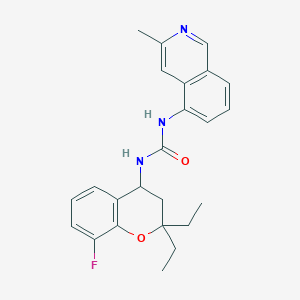![molecular formula C21H22ClFN2O3 B10834386 1-[(4R)-8-chloro-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-[(2S)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]urea](/img/structure/B10834386.png)
1-[(4R)-8-chloro-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-[(2S)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25666693-Compound-30: is a synthetic organic compound designed and assessed in a medicinal chemistry study to identify potent and selective inhibitors of the Src family tyrosine kinase, Lck . This compound has shown significant potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PMID25666693-Compound-30 involves a series of chemical reactions, including nucleophilic substitution, oxidation, and reduction reactions. The specific synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods: Industrial production of PMID25666693-Compound-30 typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: PMID25666693-Compound-30 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, depending on the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: PMID25666693-Compound-30 is used as a model compound in various chemical studies to understand reaction mechanisms and develop new synthetic methodologies .
Biology: In biological research, this compound is used to study the inhibition of tyrosine kinases and their role in cellular signaling pathways .
Medicine: PMID25666693-Compound-30 has potential therapeutic applications in treating diseases related to abnormal tyrosine kinase activity, such as certain cancers and autoimmune disorders .
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control laboratories .
Mechanism of Action
PMID25666693-Compound-30 exerts its effects by selectively inhibiting the Src family tyrosine kinase, Lck. This inhibition disrupts the phosphorylation of downstream signaling proteins, leading to altered cellular functions. The compound targets specific molecular pathways involved in cell proliferation, differentiation, and survival .
Comparison with Similar Compounds
Compound-29: Another inhibitor of the Src family tyrosine kinase with a slightly different chemical structure.
Compound-31: A related compound with similar inhibitory effects but different pharmacokinetic properties.
Uniqueness: PMID25666693-Compound-30 is unique due to its high selectivity and potency in inhibiting Lck, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C21H22ClFN2O3 |
|---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
1-[(4R)-8-chloro-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-[(2S)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]urea |
InChI |
InChI=1S/C21H22ClFN2O3/c1-21(2)10-17(13-6-7-15(23)18(22)19(13)28-21)25-20(27)24-16-5-3-4-11-8-12(26)9-14(11)16/h3-7,12,17,26H,8-10H2,1-2H3,(H2,24,25,27)/t12-,17+/m0/s1 |
InChI Key |
NXZOBNXJGCHNTQ-YVEFUNNKSA-N |
Isomeric SMILES |
CC1(C[C@H](C2=C(O1)C(=C(C=C2)F)Cl)NC(=O)NC3=CC=CC4=C3C[C@H](C4)O)C |
Canonical SMILES |
CC1(CC(C2=C(O1)C(=C(C=C2)F)Cl)NC(=O)NC3=CC=CC4=C3CC(C4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-chloro-5-(2,3-dihydroxypropyl)pyridin-2-yl]-N-[3-chloro-4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B10834316.png)
![1-[(4R)-2,2-diethyl-8-fluoro-3,4-dihydrochromen-4-yl]-3-(3-methylisoquinolin-5-yl)urea](/img/structure/B10834317.png)
![N-(2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-6-yl)-5-fluoro-1-(pyridin-4-ylmethyl)indole-2-carboxamide](/img/structure/B10834319.png)
![7-Amino-2-propan-2-yl-3-[4-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B10834321.png)
![4-[5-(1,2-dihydroxyethyl)-3-fluoropyridin-2-yl]-N-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazine-1-carboxamide](/img/structure/B10834328.png)
![1-[(4R)-8-chloro-7-fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl]-3-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-4-yl]urea](/img/structure/B10834330.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-4-[5-[(2R)-2,3-dihydroxypropyl]-3-fluoropyridin-2-yl]piperazine-1-carboxamide](/img/structure/B10834347.png)
![1-[3-[4-[3-[[1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-5-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-3-yl]amino]-3-oxoprop-1-ynyl]phenyl]-2-[2-(methylamino)propanoylamino]propanoyl]-3,3-dimethyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,3-azasilolidine-5-carboxamide](/img/structure/B10834348.png)
![4-[3-chloro-5-(1,2-dihydroxyethyl)pyridin-2-yl]-N-[3-chloro-4-(trifluoromethyl)phenyl]-3,6-dihydro-2H-pyridine-1-carboxamide](/img/structure/B10834351.png)
![N-[(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-2-(3-propan-2-ylphenyl)-1,3-thiazole-4-carboxamide](/img/structure/B10834361.png)
![1-(3-methylisoquinolin-5-yl)-3-[(4R)-8-(trifluoromethoxy)-3,4-dihydro-2H-chromen-4-yl]urea](/img/structure/B10834367.png)
![N-[1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B10834372.png)
![2-(3-cyclopropylphenyl)-N-[(1R)-1-[3,5-difluoro-4-(methanesulfonamido)phenyl]ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B10834374.png)

